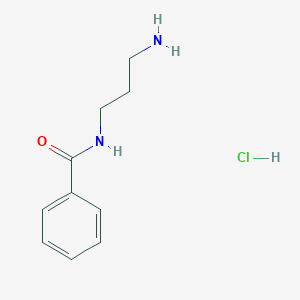

N-(3-aminopropyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-aminopropyl)benzamide hydrochloride: is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-aminopropyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Condensation Method: One common method involves the direct condensation of benzoic acid with 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrially, the synthesis can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-aminopropyl)benzamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.

Major Products:

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiparasitic Activity

N-(3-aminopropyl)benzamide hydrochloride has been investigated for its antiparasitic properties. Related compounds have shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For instance, derivatives of benzamides have been identified as potent inhibitors with low micromolar activity, demonstrating the potential for further development in treating parasitic infections .

Cancer Research

The compound's structural features suggest it may serve as a lead compound in cancer therapy. Research indicates that similar benzamide derivatives can inhibit mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells . The mechanism involves inducing multipolar mitotic spindles that lead to cell death, highlighting its therapeutic potential in oncology.

Polymer Science

Hydrogel Development

this compound is used in synthesizing biodegradable hydrogels for tissue engineering applications. These hydrogels are designed to be reductively biodegradable, making them suitable for biomedical applications where controlled degradation is essential . The incorporation of primary amine functionalities allows for further chemical modifications, enhancing their utility in drug delivery systems.

Biochemical Applications

Enzyme-Substrate Interaction Studies

This compound acts as a ligand in studying enzyme-substrate interactions, which is critical for understanding various biochemical pathways and developing new assays. Its ability to participate in nucleophilic substitution reactions allows it to be modified for specific biochemical applications.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for industrial applications. The presence of the hydrochloride group enhances solubility and reactivity compared to other derivatives, making it more versatile for various applications .

Table 1: Comparison of Biological Activities of Benzamide Derivatives

| Compound Name | Activity Type | IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | Antiparasitic | <0.001 | >30-fold |

| N-(2-aminoethyl)-N-phenyl benzamide | Antiparasitic | 0.001 | Not specified |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Cancer Inhibition | Nanomolar | High |

Table 2: Synthesis Routes for this compound

| Step | Reactants | Conditions |

|---|---|---|

| Step 1 | 3-chloropropylamine + methacrylic anhydride | Base catalysis at 0-5°C |

| Step 2 | N-(3-chloropropyl)methacrylamide + potassium phthalimide | 50-150°C for 1-5 hours |

| Step 3 | N-[N'-(methacryloyl)-3-aminopropyl]phthalic imidine + hydrazine hydrate | 0-100°C for 3-10 hours |

| Final Step | N-(3-aminopropyl)methacrylamide + HCl | 0-25°C for 1-5 hours |

Mecanismo De Acción

Molecular Targets and Pathways:

- The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

- It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

N-(3-aminopropyl)benzamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.

N-(2-aminopropyl)benzamide: Differing in the position of the amino group, leading to variations in chemical behavior and biological activity.

Uniqueness:

- The presence of the hydrochloride group in N-(3-aminopropyl)benzamide hydrochloride enhances its solubility in water, making it more suitable for certain applications.

- The specific positioning of the 3-aminopropyl group provides unique reactivity and interaction profiles compared to other benzamide derivatives.

Actividad Biológica

N-(3-aminopropyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group, a benzamide moiety, and a hydrochloride salt, which enhances its solubility in aqueous environments. The structural features contribute to its interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. For instance, related benzamide derivatives have been shown to inhibit kinesin spindle protein (KSP), leading to mitotic arrest and subsequent cell death .

- Anti-inflammatory Effects : Compounds within the benzamide class are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.

- Neuroprotective Activity : The amine group may confer neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer and anti-inflammatory effects.

- Receptor Modulation : Interaction with various receptors involved in pain and inflammation could explain its potential therapeutic applications in conditions like overactive bladder syndrome .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-aminopropyl)benzamide | Amino group at position 2 | Varies significantly due to structural differences |

| AMTB hydrochloride | TRPM8 channel blocker | Inhibits pain pathways |

| AZD4877 | KSP inhibitor | Anticancer activity via mitotic disruption |

The presence of the hydrochloride group in N-(3-aminopropyl)benzamide enhances its solubility, potentially increasing its bioavailability compared to other derivatives lacking this modification.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of benzamides, including this compound, exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Neuroprotective Studies : Research indicated that compounds similar to N-(3-aminopropyl)benzamide could protect neuronal cells from oxidative stress-induced damage, supporting their potential use in neurodegenerative disorders.

- Inflammation Models : In vivo studies demonstrated that this compound could reduce inflammation markers in animal models, indicating its potential therapeutic use in inflammatory diseases .

Propiedades

IUPAC Name |

N-(3-aminopropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNGGRVHNSXEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.